molecular formula N3O9Tl B076937 Thallium trinitrate CAS No. 13746-98-0

Thallium trinitrate

Cat. No. B076937
Key on ui cas rn: 13746-98-0
M. Wt: 390.4 g/mol
InChI Key: KLBIUKJOZFWCLW-UHFFFAOYSA-N
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Patent
US04548948

Procedure details

The title compound was prepared from 6-fluoro-4-chromanone (D12) (9.96 g, 0.06 mole) and thallium trinitrate (0.083 mole) on K10 clay (84 g) by the method of Description 1, as a yellow solid, (1.66 g, 15%).
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
0.083 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][CH2:6][C:5]2=[O:12].[N+]([O-])([O-])=[O:14].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Tl+3]>>[F:1][C:2]1[CH:11]=[CH:10][C:9]2[O:8][CH2:7][CH:6]([C:5]([OH:12])=[O:14])[C:4]=2[CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
9.96 g
Type
reactant
Smiles
FC=1C=C2C(CCOC2=CC1)=O
Name
Quantity
0.083 mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tl+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(C(CO2)C(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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